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Compound of Interest

Compound Name:
2,3,4,6-Tetra-O-benzyl-D-glucono-

1,5-lactone

Cat. No.: B126593 Get Quote

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral medications used to treat

type 2 diabetes. They work by inhibiting SGLT2 in the proximal renal tubules, which is

responsible for reabsorbing most of the glucose filtered by the kidneys. This inhibition leads to

increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2] The synthesis

of these complex molecules is a critical aspect of their development and manufacturing. This

document provides detailed application notes and protocols for the synthesis of three major

selective SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin, intended for

researchers, scientists, and drug development professionals.

Mechanism of Action

SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal

tubule of the kidney. It is responsible for approximately 90% of glucose reabsorption from the

glomerular filtrate. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose,

leading to its excretion in the urine. This mechanism is independent of insulin secretion or

action.

Below is a diagram illustrating the signaling pathway of SGLT2 inhibition in the renal proximal

tubule.
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Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

Synthesis of Dapagliflozin
Dapagliflozin is a C-aryl glucoside that is a potent and selective SGLT2 inhibitor. A common

synthetic approach involves the coupling of a protected glucose derivative with an appropriate

aromatic aglycone.

Synthetic Workflow for Dapagliflozin
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Caption: General synthetic workflow for Dapagliflozin.

Experimental Protocol: Synthesis of Dapagliflozin

This protocol is based on a common synthetic route described in the literature.[3][4]

Step 1: Coupling Reaction

Objective: To couple the aglycone (5-bromo-2-chloro-4'-ethoxydiphenylmethane) with the

protected glucose derivative.

Materials:

5-bromo-2-chloro-4'-ethoxydiphenylmethane

n-Butyllithium (n-BuLi) in hexanes

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

Anhydrous tetrahydrofuran (THF)

Cuprous iodide (CuI) or Magnesium bromide (MgBr2) (optional, for transmetallation)

Procedure:

Dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous THF in a

flame-dried, three-necked flask under an argon atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C.

Stir the resulting aryllithium solution at -78 °C for 1 hour.

(Optional) For a milder reaction, add a solution of CuI or MgBr2 to form the corresponding

copper or Grignard reagent.

Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in

anhydrous THF, keeping the temperature below -70 °C.

After the addition is complete, allow the reaction to warm slowly to room temperature and

stir for 12-16 hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

Objective: To remove the acetyl protecting groups from the glucose moiety.

Materials:

Protected Dapagliflozin intermediate from Step 1

Methanol

Water

Sodium carbonate (Na2CO3) or Lithium hydroxide (LiOH)

Ethyl acetate

Procedure:

Dissolve the protected intermediate (1.0 eq) in a mixture of methanol and water.
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Add sodium carbonate or lithium hydroxide (excess) to the solution.

Heat the mixture to 45-50 °C and stir for 6 hours.

Cool the reaction mixture to room temperature.

Filter the mixture and distill off the methanol under reduced pressure.

Add ethyl acetate and water to the residue and separate the layers.

Wash the organic layer with aqueous sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield Dapagliflozin.[5]

Quantitative Data for Dapagliflozin Synthesis

Step Reactants Reagents Yield (%) Purity (%) Reference

Coupling &

Deprotection

5-bromo-2-

chloro-4'-

ethoxydiphen

ylmethane,

2,3,4,6-tetra-

O-acetyl-α-D-

glucopyranos

yl bromide

n-BuLi, LiOH - >99.0 [4]

Deprotection

(2R,3R,4R,5

S,6S)-2-

(acetoxymeth

yl)-6-(4-

chloro-3-(4-

ethoxybenzyl)

phenyl)tetrah

ydro-2H-

pyran-3,4,5-

triyl triacetate

Sodium

carbonate,

Methanol,

Water

96.18 99.08 [5]
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Synthesis of Canagliflozin
Canagliflozin features a C-glucoside linked to a thiophene-containing aglycone. Its synthesis

often involves a Friedel-Crafts reaction followed by coupling with a glucose derivative.

Synthetic Workflow for Canagliflozin
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Caption: General synthetic workflow for Canagliflozin.

Experimental Protocol: Synthesis of Canagliflozin

This protocol is based on a multi-step synthesis.[6][7]

Step 1: Friedel-Crafts Acylation

Objective: To synthesize the ketone intermediate by reacting thiophene with an acid chloride.

Materials:

Thiophene

5-bromo-2-methylbenzoyl chloride

Aluminum chloride (AlCl3)

Dichloromethane (CH2Cl2)

Procedure:
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Suspend AlCl3 (1.09 eq) in CH2Cl2 in a flask under an inert atmosphere.

Cool the suspension to 0 °C.

Add a solution of 5-bromo-2-methylbenzoyl chloride (1.0 eq) and thiophene (1.2 eq) in

CH2Cl2 dropwise.

Stir the reaction mixture at room temperature for 4 hours.

Pour the reaction mixture into ice-water and extract with CH2Cl2.

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to

obtain the ketone intermediate.

Step 2: Reduction of the Ketone

Objective: To reduce the ketone functionality to a methylene group.

Materials:

Ketone intermediate from Step 1

Triethylsilane (Et3SiH)

Boron trifluoride etherate (BF3·OEt2)

Dichloromethane (CH2Cl2)

Procedure:

Dissolve the ketone intermediate in CH2Cl2 and cool to -45 °C.

Add Et3SiH (2.25 eq) followed by the dropwise addition of BF3·OEt2 (2.0 eq).

Stir the mixture at -45 °C for 3 hours, then warm to 0 °C and stir for another 1.5 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with CH2Cl2, wash with brine, dry, and concentrate. Purify by

chromatography.

Step 3: Coupling and Deprotection

Objective: To couple the aglycone with a protected glucose derivative and subsequently

deprotect it.

Procedure: A detailed procedure for the coupling of the aglycone with a protected glucose

derivative (e.g., using n-BuLi for lithiation followed by reaction with a gluconolactone) and

subsequent deprotection (similar to the Dapagliflozin protocol) is followed.

Quantitative Data for Canagliflozin Synthesis

Step Reactants Reagents Yield (%) Purity (%) Reference

Overall 7-

step process
- - 47 >99.8 [7]

Friedel-Crafts

Acylation

Thiophene, 5-

bromo-2-

methylbenzoy

l chloride

AlCl3 86 - [6]

Radiolabeled

Synthesis

Boronic ester

precursor

Cu-mediated

18F-

fluorination

0.5-3 >95 [6]

Synthesis of Empagliflozin
Empagliflozin is another selective SGLT2 inhibitor. A key step in its synthesis often involves the

reaction of a Grignard reagent with a gluconolactone.
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Caption: General synthetic workflow for Empagliflozin.

Experimental Protocol: Synthesis of Empagliflozin

This protocol is based on a large-scale synthesis.[8][9]

Step 1: Grignard Reaction and Lactol Formation

Objective: To form the key lactol intermediate.

Materials:

Aryl iodide (e.g., 2-chloro-5-iodo-4'-(tetrahydrofuran-3-yloxy)diphenylmethane)

Isopropylmagnesium chloride

Gluconolactone

Anhydrous Tetrahydrofuran (THF)

Procedure:

Perform an iodine-magnesium exchange on the aryl iodide (1.0 eq) with

isopropylmagnesium chloride in anhydrous THF to generate the Grignard reagent.

Add a solution of gluconolactone (1.0 eq) in THF to the Grignard reagent at a controlled

temperature.

Stir the reaction until completion to form the intermediate lactol.
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Step 2: Reduction to Empagliflozin

Objective: To reduce the lactol and form the final product.

Materials:

Lactol intermediate from Step 1

Triethylsilane (Et3SiH)

Aluminum chloride (AlCl3)

Dichloromethane (CH2Cl2)

Acetonitrile (MeCN)

Procedure:

Without isolation, treat the lactol intermediate with methanolic HCl to form the β-anomeric

methyl glycopyranoside.

Directly reduce the glycopyranoside with a mixture of Et3SiH and AlCl3 in a

CH2Cl2/MeCN solvent system.

Stir the reaction at a controlled temperature (e.g., 20-30 °C) for 1-2 hours.

Quench the reaction with water.

Extract the product with ethyl acetate, wash, dry, and concentrate.

Purify by crystallization to obtain Empagliflozin.[9]

Quantitative Data for Empagliflozin Synthesis
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Step Reactants Reagents Yield (%) Purity (%) Reference

Overall 4-

step process

Aryl iodide,

Gluconolacto

ne

i-PrMgCl,

Et3SiH, AlCl3
73 - [9]

Overall from

acid

5-iodo-2-

chlorobenzoic

acid

- 50 - [8]

Final

Reduction/Cr

ystallization

(2S,3R,4S,5R

,6R)-2-(4-

chloro-3-(4-

(((S)-

tetrahydrofur

an-3-

yl)oxy)benzyl)

phenyl)-6-

(hydroxymeth

yl)-2-

methoxytetra

hydro-2H-

pyran-3,4,5-

triol

Et3SiH, AlCl3 82.5 98.3 [9]

Radiolabeled

Synthesis

(from

[14C]gluconol

actone)

[14C]D-(+)-

gluconic acid

δ-lactone

- 19 (overall) >98.5 [10][11]

Radiolabeled

Synthesis

(from

[13C6]glucos

e)

α-D-glucose-

[13C6]
- 34 (overall) - [10][11]

Conclusion
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The synthesis of selective SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin

involves multi-step processes that require careful control of reaction conditions. The protocols

and data presented here provide a comprehensive overview for researchers and professionals

in the field of drug development. These methods, which often rely on the formation of a C-C

bond between a sugar moiety and an aglycone, are central to the production of this important

class of antidiabetic drugs. Further research into more efficient and scalable synthetic routes

continues to be an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b126593#use-as-a-reactant-to-synthesize-selective-
sglt2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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